molecular formula C19H23ClFN3O2S2 B2622814 N-(2-(4-(2-((4-fluorophenyl)thio)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351615-18-3

N-(2-(4-(2-((4-fluorophenyl)thio)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2622814
CAS No.: 1351615-18-3
M. Wt: 443.98
InChI Key: JHLATJPUSNLJIZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound systematically describes the compound’s structure through the following components:

  • Parent chain : Thiophene-3-carboxamide, indicating a carboxamide group (-CONH2) attached to the third position of a thiophene ring.
  • Substituents :
    • A 2-(piperazin-1-yl)ethyl group linked to the carboxamide nitrogen.
    • The piperazine ring is substituted at the fourth position with a 2-((4-fluorophenyl)thio)acetyl group. This substituent consists of:
      • An acetyl moiety (CH3CO-)
      • A thioether (-S-) bridge connecting the acetyl group to a 4-fluorophenyl ring (a benzene ring with a fluorine atom at the para position).
  • Counterion : A hydrochloride salt, indicating the presence of a protonated amine group neutralized by a chloride ion.

Structural Representation
The molecular structure can be visualized using the SMILES notation:
Cl.O=C(NCCN1CCN(C(=O)CSc2ccc(F)cc2)CC1)c1ccsc1 .
This notation highlights:

  • The thiophene-3-carboxamide core (c1ccsc1 with a carbonyl group).
  • The ethyl-piperazine linkage (NCCN1CCN...CC1).
  • The 4-fluorophenylthioacetyl substituent (C(=O)CSc2ccc(F)cc2).

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number
The compound is uniquely identified by the CAS number 1351615-18-3 , ensuring unambiguous referencing in chemical databases and regulatory documents.

Molecular Formula
The molecular formula C19H23ClFN3O2S2 provides a quantitative breakdown of its atomic composition:

Component Count Role in Structure
Carbon (C) 19 Backbone of aromatic rings, piperazine, and acetyl groups
Hydrogen (H) 23 Saturation of bonds
Chlorine (Cl) 1 Counterion (hydrochloride)
Fluorine (F) 1 Substituent on the phenyl ring
Nitrogen (N) 3 Piperazine ring and carboxamide group
Oxygen (O) 2 Carbonyl groups in acetyl and carboxamide
Sulfur (S) 2 Thiophene ring and thioether bridge

Molecular Weight
The calculated molecular weight is 444.0 g/mol , derived from the sum of atomic masses in the formula.

Properties

IUPAC Name

N-[2-[4-[2-(4-fluorophenyl)sulfanylacetyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S2.ClH/c20-16-1-3-17(4-2-16)27-14-18(24)23-10-8-22(9-11-23)7-6-21-19(25)15-5-12-26-13-15;/h1-5,12-13H,6-11,14H2,(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLATJPUSNLJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-((4-fluorophenyl)thio)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a complex organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiophene Ring : Contributes to the compound's electronic properties and biological activity.
  • Piperazine Moiety : Known for its pharmacological versatility, influencing receptor binding and activity.
  • Fluorophenyl Thioacetyl Group : Enhances lipophilicity and may improve bioavailability.

The presence of these functional groups allows for various interactions with biological targets, making it a promising candidate for drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in inflammatory pathways. Notably, it has shown efficacy in inhibiting IκB kinase-2 (IKK2), a crucial enzyme in the NF-κB signaling pathway associated with inflammation and cancer progression.

Inhibitory Effects on IKK2

The ability to inhibit IKK2 positions this compound as a potential therapeutic agent for inflammatory diseases and certain cancers. Studies have demonstrated that this compound can effectively reduce the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines.

SAR Analysis

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(2-thienyl)-N'-phenylureaContains thiophene ring; urea linkageAntitumor activity
N-(4-methoxyphenyl)-N'-(thiophen-2-carbonyl)-piperazinePiperazine moiety; carbonyl groupAntidepressant effects
4-Thiophenecarboxamide derivativesSimple thiophene carboxamide structureAntimicrobial properties

The unique combination of a fluorinated aromatic system with a piperazine and thiophene framework enhances its potential as a multi-target therapeutic agent.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar thiophene-based compounds. For instance, research on compounds within the thiophene carboxamide class has indicated promising antibacterial and antifungal properties. These findings suggest that modifications to the core structure can lead to significant variations in biological activity.

Interaction Studies

Molecular docking simulations have been employed to study the binding affinity of this compound with target enzymes such as IKK2. These studies reveal how effectively the compound interacts with its biological targets, which is crucial for optimizing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights two classes of compounds with partial structural overlap: piperazine-linked urea derivatives () and furan/hydrazinyl carboxamides (). Key comparisons are summarized below.

Structural Features
Compound Class Heterocycle Piperazine Substituent Aromatic Group Counterion Reference
Target Compound Thiophene 2-((4-Fluorophenyl)thio)acetyl 4-Fluorophenyl HCl -
Piperazine-urea derivatives None Phenylurea-acetyl Phenyl HCl
Furan carboxamides Furan Hydrazinyl/acyl azide Varied (e.g., phenyl, methoxyphenyl) None

Key Observations :

  • The target’s thiophene core differs from furan () in electronic properties (thiophene’s sulfur vs. furan’s oxygen) and aromatic stability.
  • Unlike ’s urea-linked piperazines , the target uses a thioacetyl linker , which may alter conformational flexibility and hydrogen-bonding capacity.

Key Observations :

  • ’s hydrazinyl and azide intermediates diverge significantly from the target’s synthetic route, reflecting differences in functional group reactivity .
Physicochemical Properties
Compound Class Physical State [α]D (c, solvent) ESI-MS (m/z) Reference
Target Compound Not reported - - -
Piperazine-urea derivatives Amorphous solid +23.5 (0.5, MeOH) 577.3 (577.2 calc)
Furan carboxamides Not specified - Not reported

Key Observations :

  • The target’s hydrochloride form may share similar solubility profiles but differ in melting points due to structural variations.
Spectroscopic Characterization

1H-NMR Comparison :

  • Piperazine protons : ’s piperazine signals appear at δ 3.00–4.50, attributed to the deshielding effect of adjacent carbonyl groups and the hydrochloride counterion . The target’s piperazine protons may exhibit similar shifts.
  • Thiophene vs. Furan protons : Thiophene protons typically resonate at δ 7.0–7.5, whereas furan protons () appear upfield (δ 6.5–7.0) due to reduced aromaticity .

13C-NMR and ESI-MS :

  • ’s ESI-MS data (577.3 vs. 577.2 calc) demonstrates high accuracy in mass confirmation, a standard practice likely applicable to the target compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology :

  • Multi-step synthesis : Begin with coupling 4-fluorophenylthioacetic acid to piperazine via carbodiimide-mediated amidation. Subsequent alkylation with 2-bromoethylthiophene-3-carboxamide forms the core structure. Final HCl salt formation is achieved by treating the free base with HCl in ethanol .

  • Optimization : Use Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst loading). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce side reactions .

  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) improves purity. Monitor via HPLC (≥98% purity threshold) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1EDC/HOBt, DMF, 25°C7892
2K2CO3, DMF, 80°C6585
3HCl/EtOH, 0°C9598

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Analyze 1H^1H/13C^{13}C NMR for piperazine protons (δ 2.5–3.5 ppm) and thiophene carboxamide (δ 7.2–8.1 ppm). Compare with simulated spectra using computational tools (e.g., ACD/Labs) .
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]+^+ (calc. 496.5 g/mol).
  • X-ray Crystallography : Grow single crystals via slow evaporation (methanol/chloroform). Resolve crystal packing and hydrogen-bonding interactions (e.g., Acta Crystallographica protocols) .

Q. What are the solubility and stability profiles under physiological conditions?

  • Methodology :

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ = 254 nm). Centrifuge suspensions (10,000 rpm, 10 min) to isolate undissolved particles .
  • Stability : Incubate at 37°C for 24–72 hours. Monitor degradation via LC-MS; identify hydrolytic byproducts (e.g., free piperazine or thiophene fragments) .

Advanced Research Questions

Q. How can researchers design assays to evaluate its bioactivity against cancer targets while minimizing off-target effects?

  • Methodology :

  • Target Selection : Prioritize kinases (e.g., PI3K/AKT/mTOR) based on structural analogs (e.g., LY2409881’s pyrimidine scaffold) .
  • In vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination. Include controls (e.g., cisplatin) and counter-screens on non-cancerous cells (e.g., HEK293) .
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) and flow cytometry for cell-cycle arrest .

Q. How can contradictions in structure-activity relationship (SAR) data across studies be resolved?

  • Methodology :

  • Meta-Analysis : Compile SAR datasets from PubChem and journal databases. Use cheminformatics tools (e.g., MOE, Schrödinger) to align pharmacophore models and identify outliers .

  • Crystallographic Validation : Resolve binding modes via co-crystallization with target proteins (e.g., PI3Kγ). Compare with docking simulations (AutoDock Vina) to reconcile discrepancies .

    • Data Table :
StudyIC50_{50} (μM)Assay TypeSAR Conclusion
A0.45KinasePiperazine critical
B2.1Cell-basedThiophene essential

Q. What computational strategies predict its interaction with cytochrome P450 enzymes to assess metabolic liability?

  • Methodology :

  • Docking Simulations : Use Glide (Schrödinger) to model binding to CYP3A4/CYP2D6. Prioritize poses with lowest ΔG values and validate via MD simulations (NAMD, 100 ns) .
  • Metabolite Prediction : Apply BioTransformer 3.0 to identify probable oxidation/hydrolysis sites (e.g., piperazine ring, thioether linkage) .

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